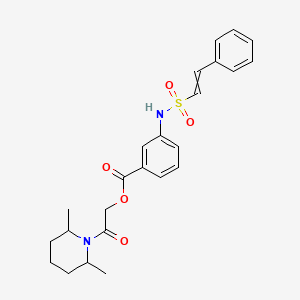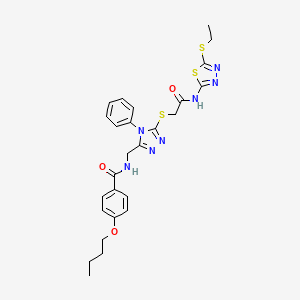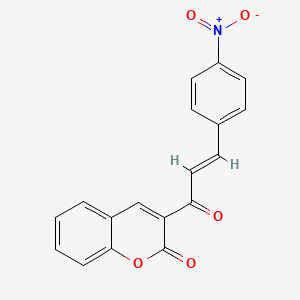![molecular formula C17H17N5O2 B2502758 3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034264-09-8](/img/structure/B2502758.png)
3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one is an organic compound featuring a complex fused ring system. This chemical structure combines a pyrazolopyrazine core with a quinazolinone moiety, reflecting significant potential in various chemical and biological contexts. Given its structural complexity, this compound can be a subject of interest for synthetic chemists and researchers exploring novel bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
Preparation of 3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic synthesis protocols:
Formation of Pyrazolopyrazine Core: Starting with suitable substituted pyrazine derivatives, a series of cyclization reactions under controlled temperature and pH conditions leads to the formation of the dihydropyrazolopyrazine structure.
Addition of the Oxopropyl Side Chain:
Quinazolinone Assembly: The final stage includes a condensation reaction between the intermediate product and an anthranilic acid derivative to form the quinazolinone ring, completed under reflux conditions with acidic or basic catalysts to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, optimization of these synthetic steps involves:
Use of continuous flow reactors to ensure consistent reaction conditions.
Implementation of green chemistry principles to minimize waste and environmental impact.
Automation and real-time monitoring to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation to introduce oxygen functionalities at specific positions on the ring structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Selective reduction of the quinazolinone or pyrazolopyrazine rings can be achieved using hydride donors like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups (NO2).
Major Products Formed
The reactions typically yield derivatives with varied functional groups, enhancing the compound's chemical diversity and potential biological activity.
科学的研究の応用
3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one has shown promise in:
Chemistry: As a precursor for more complex organic molecules and materials.
Biology: For studying protein-ligand interactions, given its potential to bind to various biological targets.
Medicine: As a scaffold for developing new pharmaceuticals, particularly in anti-cancer and anti-inflammatory research.
Industry: Used in the synthesis of advanced materials, such as polymers with specific electronic properties.
作用機序
The mechanism by which this compound exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems, potentially inhibiting or activating them.
Pathways Involved: It may influence signaling pathways associated with cell growth, apoptosis, or inflammation, depending on its interaction with target proteins.
類似化合物との比較
Compared to other quinazolinone and pyrazolopyrazine derivatives, this compound stands out due to:
Structural Complexity: The combination of these two ring systems is relatively rare, providing unique binding properties and reactivity.
Chemical Versatility: Its diverse functional groups make it suitable for various chemical modifications, enhancing its applicability in research and industry.
List of Similar Compounds
4(3H)-Quinazolinone derivatives
6,7-Dihydropyrazolo[1,5-a]pyrazine analogs
Substituted quinazolines and pyrazolopyrazines with similar core structures
特性
IUPAC Name |
3-[3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(20-9-10-22-13(11-20)5-7-19-22)6-8-21-12-18-15-4-2-1-3-14(15)17(21)24/h1-5,7,12H,6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTFLAOWJOBUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)
![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2502682.png)
![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/new.no-structure.jpg)


![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2502695.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)
![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)
![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)
